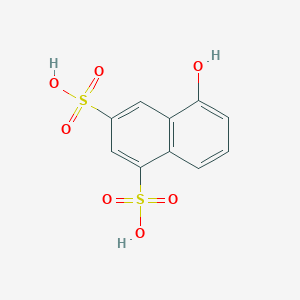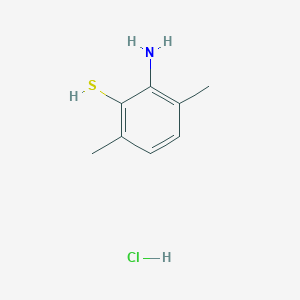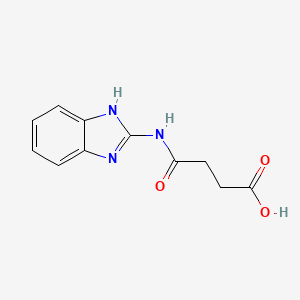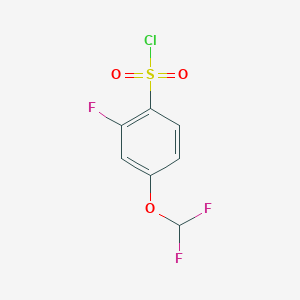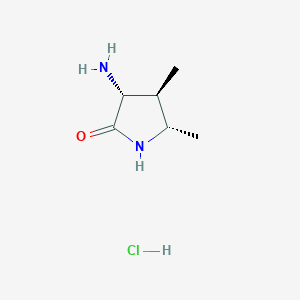
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features both guanidino and imidazole functional groups. These functional groups are often found in biologically active molecules and can play significant roles in biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. Common reagents might include protecting agents like Boc (tert-butoxycarbonyl) for the amine groups, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotection reagents like TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of automated synthesizers, large-scale reactors, and advanced purification techniques like HPLC (high-performance liquid chromatography).
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the guanidino group, forming urea derivatives.
Reduction: Reduction reactions could target the imidazole ring, potentially leading to ring-opened products.
Substitution: Substitution reactions might occur at the imidazole ring or the guanidino group, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield urea derivatives, while substitution could produce various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid could have a wide range of applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study enzyme interactions or protein-ligand binding.
Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor agonists/antagonists.
Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The guanidino and imidazole groups could interact with amino acid residues in the enzyme, stabilizing the inhibitor-enzyme complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Arginine: Contains a guanidino group and is involved in the urea cycle.
Histidine: Contains an imidazole ring and is a precursor to histamine.
Agmatine: A decarboxylated form of arginine with biological activity.
Uniqueness
(S)-2-(6-Guanidinohexanamido)-3-(1H-imidazol-4-yl)propanoic acid is unique in that it combines both guanidino and imidazole functional groups, which could confer unique biochemical properties and interactions.
Eigenschaften
Molekularformel |
C13H22N6O3 |
|---|---|
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
(2S)-2-[6-(diaminomethylideneamino)hexanoylamino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C13H22N6O3/c14-13(15)17-5-3-1-2-4-11(20)19-10(12(21)22)6-9-7-16-8-18-9/h7-8,10H,1-6H2,(H,16,18)(H,19,20)(H,21,22)(H4,14,15,17)/t10-/m0/s1 |
InChI-Schlüssel |
WFKIBMAENCEWSY-JTQLQIEISA-N |
Isomerische SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCCCCN=C(N)N |
Kanonische SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CCCCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


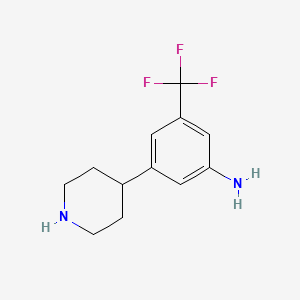
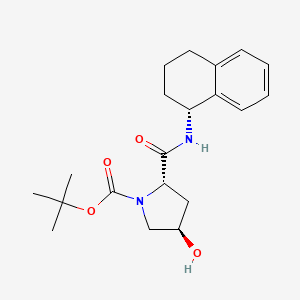

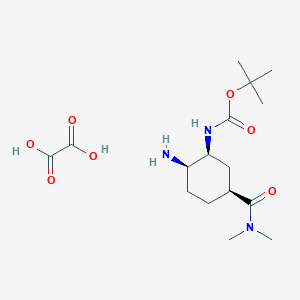
![Ethyl 2-amino-7-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B12937113.png)
![4-Chloro-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12937114.png)
